molecular formula C16H12O2 B191877 6-Methylflavone CAS No. 29976-75-8

6-Methylflavone

Cat. No. B191877
CAS RN: 29976-75-8
M. Wt: 236.26 g/mol
InChI Key: NOQJBXPAMJLUSS-UHFFFAOYSA-N
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Description

6-Methylflavone is a compound with the molecular formula C16H12O2 . It is also known by other names such as 6-Methyl-2-phenyl-4H-1-benzopyran-4-one . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 6-Methylflavone is 236.27 g/mol . It has 16 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) joined by a heterocyclic pyrone ring ©.


Physical And Chemical Properties Analysis

6-Methylflavone has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±42.0 °C at 760 mmHg, and a flash point of 183.9±21.4 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its molar refractivity is 69.0±0.3 cm3, and it has a polar surface area of 26 Å2 .

Scientific Research Applications

1. Glycosylation by the strain Isaria fumosorosea KCH J2

  • Summary of Application: The entomopathogenic filamentous fungus Isaria fumosorosea KCH J2 is known for its ability to carry out glycosylation of flavonoids, including 6-Methylflavone. This process usually results in the improvement of the flavonoids’ stability and bioavailability .
  • Methods of Application: The fungus was isolated from a spider’s carcass and molecularly identified using analysis of the ITS1-ITS2 rDNA sequence. As a result of biotransformation of 6-methylflavone, two new products were obtained .
  • Results or Outcomes: Two new products were obtained: 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside and 6-methylflavone 4’-O-β-D-(4”-O-methyl)-glucopyranoside. Chemical structures of the products were determined based on spectroscopic methods (1H NMR, 13C NMR, COSY, HMBC, HSQC) .

2. Anti-inflammatory Potential

  • Summary of Application: 6-Chloro-7-methylflavone (6-CMF), a derivative of 6-Methylflavone, has potential anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source.

3. GABA Receptor Activation

  • Summary of Application: 6-Methylflavone is an activator of α1β2γ2L and α1β2 GABAA receptors . GABAA receptors are a type of neurotransmitter receptor known for their role in inhibiting neuroactivity in the brain. Modulating these receptors can have potential implications in treating neurological disorders.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .

4. Bitter Taste Blocking

  • Summary of Application: 6-Methylflavone is a bitter taste blocker that significantly reduces the bitter taste of the HIV drug tenofovir alafenamide in human subjects . It is a selective and potent modulator of TAS2R39, a bitter taste receptor, and blocks its response to tenofovir alafenamide .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .

Safety And Hazards

6-Methylflavone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJBXPAMJLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351008
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylflavone

CAS RN

29976-75-8
Record name 6-Methyl-2-phenyl-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-PHENYL-CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
615
Citations
BJ Hall, JR Hanrahan, GAR Johnston… - … Section E: Structure …, 2001 - scripts.iucr.org
… 6-Methylflavone was obtained by the Baker–Venkataraman method and the structure confirmed by 1 H, and 13 C NMR, mass spectrometry and IR spectroscopy. The product was …
Number of citations: 9 scripts.iucr.org
J Ai, K Dekermendjian, X Wang… - Drug development …, 1997 - Wiley Online Library
… Since 6-methylflavone was the most potent flavonoid among the compounds screened, we describe here the characterization of its in vitro effects on the BZD receptors using binding …
Number of citations: 61 onlinelibrary.wiley.com
M Dymarska, J Grzeszczuk, M Urbaniak, T Janeczko… - PLoS …, 2017 - journals.plos.org
… obtained: 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside and 6-methylflavone 4’-O-β-… For the first time we describe biotransformations of 6-methylflavone and the attachment of …
Number of citations: 31 journals.plos.org
N Karim, N Gavande, P Wellendorph… - Biochemical …, 2011 - Elsevier
… The chalcone was converted to 3-hydroxy-2′-methoxy-6-methylflavone via oxidative … ethanol to afford 3-hydroxy-2′-methoxy-6-methylflavone (purity: ≥98% by NMR and HPLC) as a …
Number of citations: 48 www.sciencedirect.com
JA Lamberton - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… The method used for this alkylation is considered to give a 6-methylflavone in this and other instances,6 and the melting point reported for (11) by these authors (183-185') is fairly close …
Number of citations: 56 www.publish.csiro.au
N Karim, J Curmi, N Gavande… - British journal of …, 2012 - Wiley Online Library
… Of particular interest are the synthetic flavonoids, 6-methylflavone and 6-methylflavanone, … the actions of an analogue of 6-methylflavone, 2′methoxy-6-methylflavone (2′MeO6MF) on …
Number of citations: 53 bpspubs.onlinelibrary.wiley.com
AN Clarkson, L Boothman-Burrell… - Journal of Cerebral …, 2019 - journals.sagepub.com
… We demonstrate that the flavonoid, 2′-methoxy-6-methylflavone (0.1–10 µM; 2′MeO6MF), increases GABA A receptor tonic currents presumably via δ-containing GABA A receptors. …
Number of citations: 24 journals.sagepub.com
N Karim, I Khan, N Ahmad, MN Umar… - Pharmacological …, 2017 - Springer
… , 30-methoxy-6methylflavone (30-MeO6MF) and 30-hydroxy-6-methylflavone (30-OH6MF), for … We have previously reported that the flavonoids 20-methoxy-6methylflavone (20MeO6MF) …
Number of citations: 11 link.springer.com
BJ Hall, M Chebib, JR Hanrahan… - European journal of …, 2004 - Elsevier
… 6-Methylflavone has been described as a benzodiazepine partial agonist/antagonist on the … The present study describes the action of 6-methylflavone as a positive modulator at human …
Number of citations: 50 www.sciencedirect.com
HC Chua, NL Absalom, JR Hanrahan, R Viswas… - PloS one, 2015 - journals.plos.org
2’-Methoxy-6-methylflavone (2’MeO6MF) is an anxiolytic flavonoid which has been shown to display GABA A receptor (GABA A R) β2/3-subunit selectivity, a pharmacological profile …
Number of citations: 22 journals.plos.org

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